molecular formula C8H6BrClO2 B6359248 6-Bromo-2-chloro-3-methoxybenzaldehyde CAS No. 1358745-47-7

6-Bromo-2-chloro-3-methoxybenzaldehyde

Cat. No.: B6359248
CAS No.: 1358745-47-7
M. Wt: 249.49 g/mol
InChI Key: VZJNIFJTKXBTMP-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-methoxybenzaldehyde (C₈H₆BrClO₂, molecular weight 249.35 g/mol) is a halogenated benzaldehyde derivative featuring bromo, chloro, and methoxy substituents at positions 6, 2, and 3, respectively. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and pharmaceutical precursors . The methoxy group at position 3 contributes to electronic modulation, balancing electron-withdrawing (Br, Cl) and electron-donating (OCH₃) effects.

Properties

IUPAC Name

6-bromo-2-chloro-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJNIFJTKXBTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-3-methoxybenzaldehyde typically involves the electrophilic aromatic substitution of a suitable benzene derivative. One common method is the bromination and chlorination of 3-methoxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-2-chloro-3-methoxybenzaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and enzyme activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

6-Bromo-2-hydroxy-3-methoxybenzaldehyde (C₈H₇BrO₃, 231.04 g/mol)

  • Substituents : Hydroxy (-OH) at position 2 instead of chloro (-Cl).
  • Reactivity : The hydroxyl group increases acidity (pKa ~10–12) and enables hydrogen bonding, enhancing solubility in polar solvents. However, it may limit stability under acidic conditions compared to the chloro analog .
  • Synthesis : Prepared via hydrolysis of 2-acetoxy-3-methoxy-6-bromobenzaldehyde with 6N HCl, achieving 99% yield, suggesting efficient deprotection strategies for hydroxylated derivatives .

Methyl 2-amino-6-bromo-3-methoxybenzoate (C₁₈H₁₂BrF₃N₂O₃, 441.21 g/mol)

  • Substituents: Amino (-NH₂) and ester (-COOCH₃) groups replace the aldehyde and chloro groups.
  • Properties: The ester and amino groups increase molecular weight and alter reactivity. The amino group facilitates nucleophilic substitutions, while the ester is less electrophilic than an aldehyde, reducing condensation reactivity .

6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (C₁₆H₁₃BrClN₃O₃S₂, 474.78 g/mol)

  • Substituents : Complex heterocyclic benzodithiazine core with hydrazine and sulfone groups.
  • Properties : The extended conjugated system and hydrogen-bonding capacity (from -OH and -N=CH-) contribute to a high melting point (330–331°C dec.) and distinct IR peaks (C=N: 1610 cm⁻¹; SO₂: 1160 cm⁻¹) .

Physical and Spectral Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Notable Spectral Data Reference
This compound C₈H₆BrClO₂ 249.35 Not reported Aldehyde, Br, Cl, OCH₃ N/A
6-Bromo-2-hydroxy-3-methoxybenzaldehyde C₈H₇BrO₃ 231.04 Not reported Aldehyde, Br, OH, OCH₃ IR: O-H stretch ~3235 cm⁻¹
Methyl 2-amino-6-bromo-3-methoxybenzoate C₁₈H₁₂BrF₃N₂O₃ 441.21 Not reported Ester, NH₂, Br, OCH₃ N/A
Benzodithiazine derivative C₁₆H₁₃BrClN₃O₃S₂ 474.78 330–331 (dec.) Benzodithiazine, N-CH₃, SO₂, C=N IR: 1610 cm⁻¹ (C=N), 1160 cm⁻¹ (SO₂)

Biological Activity

6-Bromo-2-chloro-3-methoxybenzaldehyde is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H6BrClO2. Its structure features a bromine atom, a chlorine atom, and a methoxy group attached to a benzaldehyde moiety. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and enzyme activity. This mechanism is crucial for its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of benzaldehyde have been tested for their ability to disrupt bacterial cell walls, leading to cell death .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This property makes it a candidate for further development in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
6-Bromo-3-fluoro-2-methoxybenzaldehydeContains fluorine instead of chlorineAntimicrobial and anticancer
6-Bromo-2-fluoro-3-methoxybenzaldehydeDifferent halogen substitutionPotential enzyme inhibitor
6-Bromo-2-chloro-3-methoxyphenylboronic acidBoronic acid derivativeUsed in targeted drug delivery

This table illustrates how variations in halogen substitution can influence the biological activity and applicability of these compounds.

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